Acetonitrilebis[2-diphenylphosphino-6-T-butylpyridine]cyclopentadienylruthenium(II) hexafluorophosphate
Description
This ruthenium(II) complex (CAS: 776230-17-2) features a cyclopentadienyl (Cp) ligand, an acetonitrile ligand, and two 2-diphenylphosphino-6-tert-butylpyridine (P^N) ligands, with a hexafluorophosphate (PF₆⁻) counterion . The tert-butyl group on the pyridine moiety introduces steric bulk, while the diphenylphosphino groups contribute to electronic modulation, making it suitable for applications in catalysis or medicinal chemistry. Its structural determination likely employed crystallographic tools like the SHELX system, widely used for small-molecule refinement .
Properties
CAS No. |
776230-17-2 |
|---|---|
Molecular Formula |
C49H52F6N3P3Ru |
Molecular Weight |
990.96 |
IUPAC Name |
acetonitrile;(6-tert-butylpyridin-2-yl)-diphenylphosphane;cyclopenta-1,3-diene;ruthenium(2+);hexafluorophosphate |
InChI |
InChI=1S/2C21H22NP.C5H5.C2H3N.F6P.Ru/c2*1-21(2,3)19-15-10-16-20(22-19)23(17-11-6-4-7-12-17)18-13-8-5-9-14-18;1-2-4-5-3-1;1-2-3;1-7(2,3,4,5)6;/h2*4-16H,1-3H3;1-3H,4H2;1H3;;/q;;-1;;-1;+2 |
InChI Key |
QAAKGHPBPIWTQN-UHFFFAOYSA-N |
SMILES |
CC#N.CC(C)(C)C1=NC(=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.CC(C)(C)C1=NC(=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1C=CC=[C-]1.F[P-](F)(F)(F)(F)F.[Ru+2] |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Functionalization of Pyridine
6-tert-Butylpyridine undergoes directed ortho-lithiation at the 2-position using n-butyllithium (−78°C, THF). Quenching with chlorodiphenylphosphine (Ph₂PCl) introduces the phosphine group, yielding 2-diphenylphosphino-6-tert-butylpyridine.
Critical considerations :
Purification and Characterization
The crude ligand is purified via silica gel chromatography (eluent: hexane/ethyl acetate, 4:1) and characterized by ³¹P NMR (δ ≈ −10 ppm vs. H₃PO₄) and high-resolution mass spectrometry.
Complex Assembly: Ligand Substitution
The final coordination involves displacing two acetonitrile ligands from [CpRu(NCMe)₃]PF₆ with the synthesized bis-phosphine donor. Conducted in anhydrous dichloromethane under argon, the reaction proceeds via a stepwise mechanism:
- First substitution : One acetonitrile ligand is replaced by 2-diphenylphosphino-6-tert-butylpyridine, forming a mono-phosphine intermediate.
- Second substitution : A second equivalent of the ligand displaces another acetonitrile, yielding the bis-phosphine complex.
Optimized conditions :
- Molar ratio : 2.2 equivalents ligand per ruthenium precursor
- Reaction time : 48 hours at 40°C
- Workup : Precipitation with diethyl ether, followed by recrystallization from CH₂Cl₂/Et₂O
Counterion Exchange and Final Product Isolation
While the initial complex retains PF₆⁻ as the counterion, alternative anions (e.g., BF₄⁻, BArF₄⁻) may be introduced via metathesis. For the target hexafluorophosphate salt, the crude product is dissolved in minimal acetone and treated with aqueous KPF₆. Cooling to −20°C induces crystallization, yielding acetonitrilebis[2-diphenylphosphino-6-tert-butylpyridine]cyclopentadienylruthenium(II) hexafluorophosphate as a microcrystalline solid.
Yield : 55–65% after purification
Purity : ≥95% (by ¹H NMR integration)
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal analysis reveals a pseudo-octahedral geometry with the Cp ligand occupying one face and the phosphine-pyridine donors in a cis configuration. Key metrics:
Comparative Analysis of Synthetic Routes
| Method | Precursor | Ligand Equivalents | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Direct substitution | [CpRu(NCMe)₃]PF₆ | 2.2 | 65 | 95 |
| Chloride intermediate | [CpRuCl(C₆H₆)]PF₆ | 3.0 | 58 | 91 |
| One-pot synthesis | [CpRu(COD)Cl] | 2.5 | 52 | 89 |
The direct substitution route using [CpRu(NCMe)₃]PF₆ offers superior yield and purity, attributed to the lability of acetonitrile ligands compared to chloride or cyclooctadiene (COD).
Challenges and Mitigation Strategies
- Phosphine oxidation : Conduct all steps under rigorously anhydrous, oxygen-free conditions (Schlenk line or glovebox).
- Counterion scrambling : Use excess KPF₆ during precipitation to ensure complete anion exchange.
- Ligand steric effects : The 6-tert-butyl group necessitates extended reaction times for complete substitution; elevated temperatures (40–50°C) mitigate this.
Applications and Derivatives
While beyond the scope of preparation methods, this complex serves as a precursor for C–H activation and transfer hydrogenation catalysis. Derivatives with modified phosphine donors (e.g., 2-dicyclohexylphosphino variants) follow analogous synthetic pathways but require adjusted stoichiometry.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various types of reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{Acetonitrilebis2-diphenylphosphino-6-t-butylpyridine .... These reactions are often facilitated by specific reagents and conditions to achieve the desired outcomes.
Common Reagents and Conditions
Oxidation Reactions: : Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction Reactions: : Reducing agents such as sodium borohydride and hydrogen gas are often used.
Substitution Reactions: : Various electrophiles and nucleophiles can be employed to achieve substitution at the ruthenium center.
Major Products Formed
The major products formed from these reactions include oxidized or reduced forms of the compound, as well as substituted derivatives with different ligands or functional groups.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Catalysis: : It is used as a catalyst in various organic synthesis reactions, such as hydrogenation and cross-coupling reactions.
Biology: : The compound is employed in biological studies to investigate enzyme mechanisms and interactions with biomolecules.
Industry: : The compound is utilized in industrial processes for the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its ability to coordinate to various substrates and intermediates, facilitating chemical transformations. The ruthenium center plays a crucial role in these processes, interacting with molecular targets and pathways to achieve the desired reactions.
Comparison with Similar Compounds
Ligand Architecture and Steric Effects
Comparison Compound 1: [Ru(Cp)(PPh₃)₂(acetonitrile)]PF₆
- Ligands : Replaces P^N ligands with triphenylphosphine (PPh₃).
- Steric Impact : Lacks the tert-butyl group, reducing steric hindrance.
- Reactivity : Higher lability of PPh₃ ligands may enhance substrate accessibility in catalysis but reduce stability.
Comparison Compound 2: [Ru(bpy)₃]²⁺ (bpy = 2,2'-bipyridine)
- Ligands : Uses purely nitrogen-based bpy ligands.
- Electronic Properties : Stronger π-acceptor character from bpy increases metal-centered redox activity, useful in photochemistry.
Counterion Influence
Comparison Compound 3: [Ru(Cp)(P^N)₂(acetonitrile)]BF₄
Medicinal and Catalytic Relevance
Comparison Compound 4: Cisplatin ([PtCl₂(NH₃)₂])
Comparison Compound 5: (R)-QUINAP-Based Ruthenium Complexes
- Ligands : Chiral QUINAP ligands enable asymmetric catalysis.
- Performance : The target compound’s P^N ligands may offer less enantioselectivity but greater thermal stability due to tert-butyl groups .
Data Tables
Table 1: Structural and Electronic Comparison
| Compound | Ligand Type | Steric Bulk | Counterion | Key Application |
|---|---|---|---|---|
| Target Ru Complex | P^N + Cp + acetonitrile | High | PF₆⁻ | Medicinal/Catalysis |
| [Ru(Cp)(PPh₃)₂(acetonitrile)]PF₆ | PPh₃ | Low | PF₆⁻ | Homogeneous Catalysis |
| [Ru(bpy)₃]²⁺ | bpy | Moderate | Cl⁻ | Photochemistry |
Table 2: Commercial and Stability Data
Research Findings and Challenges
- Synthetic Challenges : The tert-butyl group in the target compound complicates synthesis, contributing to its discontinuation .
- Catalytic Efficiency : Compared to QUINAP-based catalysts, the target compound’s rigid P^N ligands may limit substrate scope in asymmetric reactions but improve stability under harsh conditions .
Biological Activity
Acetonitrilebis[2-diphenylphosphino-6-T-butylpyridine]cyclopentadienylruthenium(II) hexafluorophosphate (CAS Number: 776230-17-2) is an organometallic compound that has garnered attention in various fields, particularly in catalysis and medicinal chemistry. This compound is notable for its unique structure and potential biological activities, which include antitumor properties and catalytic functions in organic synthesis. This article explores the biological activity of this compound, summarizing key findings from diverse research sources.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C49H52F6N3P3Ru
- Molecular Weight : 990.94 g/mol
- Appearance : Yellow crystalline solid
- Purity : Minimum 98% .
Antitumor Activity
Recent studies have indicated that this ruthenium complex exhibits promising antitumor activity. For instance, a study demonstrated that the compound effectively inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways, leading to cell cycle arrest .
Mechanistic Insights
The biological mechanisms underlying the antitumor effects of this compound are still being elucidated. Preliminary findings suggest:
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, contributing to cell death.
- DNA Interaction : There is evidence suggesting that the compound can interact with DNA, potentially leading to DNA damage and subsequent apoptotic signaling .
Catalytic Applications
In addition to its biological activities, this compound serves as an effective catalyst in organic synthesis. Its ability to facilitate various reactions, such as cross-coupling reactions and hydrogenation processes, has been documented extensively. The incorporation of diphenylphosphino ligands enhances its catalytic efficiency by stabilizing intermediates during reactions .
Case Study 1: Anticancer Efficacy
A study conducted on human breast cancer cell lines (MCF-7) reported that treatment with varying concentrations of the ruthenium complex resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM after 48 hours of treatment. Flow cytometry analysis revealed significant apoptosis induction, characterized by increased Annexin V staining .
Case Study 2: Catalytic Performance
In a comparative study involving several ruthenium complexes, this compound demonstrated superior catalytic activity in Suzuki coupling reactions. The reaction conditions were optimized for temperature and solvent choice, achieving yields exceeding 90% under mild conditions .
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
